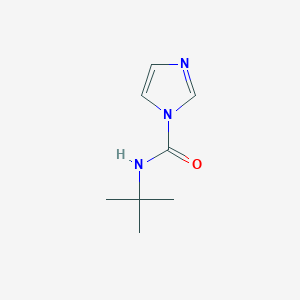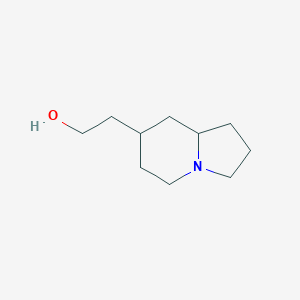
1-(2-Bromo-4-chlorophenyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-chlorophenyl)butan-1-ol is an organic compound with the molecular formula C10H12BrClO It is a halogenated phenylbutanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-chlorophenyl)butan-1-ol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-4-chlorophenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Bromo-4-chlorophenyl)butan-1-one.
Reduction: Formation of 1-(2-Bromo-4-chlorophenyl)butane.
Substitution: Formation of various substituted phenylbutanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-chlorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the phenyl ring can enhance its reactivity and binding affinity to certain biological targets. This can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Chlorobutanol: An organic compound with similar structural features but different halogenation pattern.
Butan-1-ol: A simple alcohol with a similar carbon backbone but lacking the halogen substituents
Uniqueness
1-(2-Bromo-4-chlorophenyl)butan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation pattern is not commonly found in other similar compounds, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H12BrClO |
|---|---|
Peso molecular |
263.56 g/mol |
Nombre IUPAC |
1-(2-bromo-4-chlorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12BrClO/c1-2-3-10(13)8-5-4-7(12)6-9(8)11/h4-6,10,13H,2-3H2,1H3 |
Clave InChI |
CFBBGKHYCMVTSN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C=C(C=C1)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






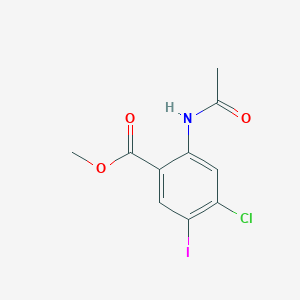
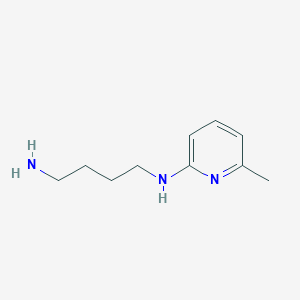
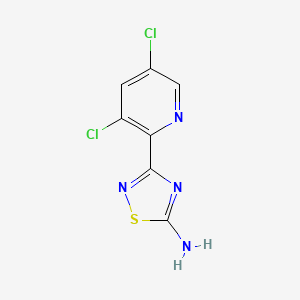
![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)
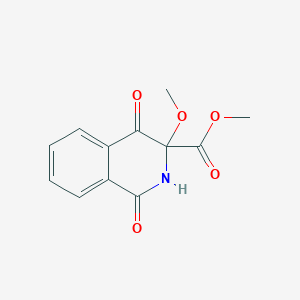
![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
![3-(4-bromophenyl)-7-Oxa-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B13882848.png)

